molecular formula C12H18N2O2 B068687 tert-Butyl (3-amino-2-methylphenyl)carbamate CAS No. 179898-27-2

tert-Butyl (3-amino-2-methylphenyl)carbamate

Cat. No.: B068687
CAS No.: 179898-27-2
M. Wt: 222.28 g/mol
InChI Key: JNBGTBRWZRCMJJ-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, an amino group, and a carbamate group attached to a benzene ring.

Mechanism of Action

Tert-Butyl (3-amino-2-methylphenyl)carbamate, also known as (3-AMINO-2-METHYL-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER, is a compound with a variety of potential applications in the field of biochemistry.

Target of Action

The primary targets of this compound are currently unknown

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-amino-2-methylphenyl)carbamate typically involves the reaction of 3-amino-2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The general reaction scheme is as follows:

3-amino-2-methylphenol+Boc2Otert-Butyl (3-amino-2-methylphenyl)carbamate\text{3-amino-2-methylphenol} + \text{Boc}_2\text{O} \rightarrow \text{this compound} 3-amino-2-methylphenol+Boc2​O→tert-Butyl (3-amino-2-methylphenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-amino-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: TFA or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used.

Major Products Formed

    Substitution Reactions: Depending on the substituent introduced, various substituted carbamates can be formed.

    Deprotection Reactions: The major product is the free amine, 3-amino-2-methylphenol.

Scientific Research Applications

tert-Butyl (3-amino-2-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptide-based drugs where temporary protection of amino groups is required.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of agrochemicals and other fine chemicals where selective protection and deprotection of functional groups are necessary.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-amino-3-methylphenyl)carbamate
  • tert-Butyl (4-hydroxy-3-methylphenyl)carbamate

Uniqueness

tert-Butyl (3-amino-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the methyl group at the 2-position and the amino group at the 3-position allows for selective reactions that are not possible with other isomers.

Biological Activity

tert-Butyl (3-amino-2-methylphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, with a molecular weight of approximately 218.29 g/mol. The compound features a tert-butyl group, an amino group at the meta position, and a carbamate functional group, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight218.29 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point271.7 ± 23.0 °C
Melting Point22 °C (lit.)
Flash Point118.1 ± 22.6 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-2-methylphenol with tert-butyl chloroformate in the presence of a base. This reaction yields the carbamate derivative while allowing for further functionalization due to the stability of the tert-butyl protecting group.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

1. Anticancer Activity
Studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells by disrupting microtubule polymerization and affecting cellular pathways involved in cell cycle regulation . For example, related compounds have demonstrated cytotoxic effects against glioblastoma cells, suggesting that this compound may possess similar properties.

2. Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects in models of neurodegenerative diseases. Compounds with similar structures have been observed to reduce oxidative stress and inflammation in neuronal cell cultures . This indicates that this compound could be explored for its protective effects against amyloid-beta toxicity in Alzheimer's disease models.

3. Enzyme Inhibition
There is evidence that carbamate derivatives can act as inhibitors of specific enzymes involved in metabolic pathways. This property can be leveraged for therapeutic purposes, particularly in conditions where enzyme modulation is beneficial .

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various carbamate derivatives, it was found that those with amino substitutions showed enhanced cytotoxicity against cancer cell lines due to their ability to disrupt microtubule dynamics . this compound was included in this evaluation, showing promising results that warrant further investigation.

Case Study 2: Neuroprotection
Another study focused on the neuroprotective properties of similar compounds demonstrated that treatment with these derivatives reduced cell death in astrocyte cultures exposed to amyloid-beta . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable protective effects.

Properties

IUPAC Name

tert-butyl N-(3-amino-2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBGTBRWZRCMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443759
Record name tert-Butyl (3-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-27-2
Record name tert-Butyl (3-amino-2-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 179898-27-2
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